Cas no 1861496-64-1 ((3-Amino-2,2-dimethyloxolan-3-yl)methanol)

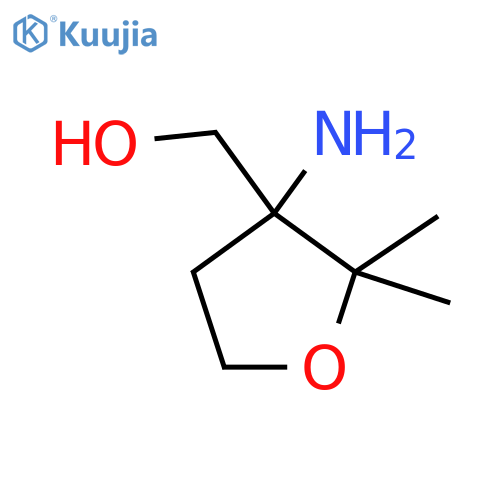

1861496-64-1 structure

商品名:(3-Amino-2,2-dimethyloxolan-3-yl)methanol

(3-Amino-2,2-dimethyloxolan-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1861496-64-1

- EN300-3133436

- (3-amino-2,2-dimethyloxolan-3-yl)methanol

- (3-Amino-2,2-dimethyloxolan-3-yl)methanol

-

- インチ: 1S/C7H15NO2/c1-6(2)7(8,5-9)3-4-10-6/h9H,3-5,8H2,1-2H3

- InChIKey: ABGMFPJSNNQNSV-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CO)(C1(C)C)N

計算された属性

- せいみつぶんしりょう: 145.110278721g/mol

- どういたいしつりょう: 145.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 55.5Ų

(3-Amino-2,2-dimethyloxolan-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3133436-0.05g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 0.05g |

$1032.0 | 2025-03-19 | |

| Enamine | EN300-3133436-0.25g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 0.25g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-3133436-10.0g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 | |

| Enamine | EN300-3133436-1g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 1g |

$1229.0 | 2023-09-05 | ||

| Enamine | EN300-3133436-5g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 5g |

$3562.0 | 2023-09-05 | ||

| Enamine | EN300-3133436-5.0g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 5.0g |

$3562.0 | 2025-03-19 | |

| Enamine | EN300-3133436-2.5g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 2.5g |

$2408.0 | 2025-03-19 | |

| Enamine | EN300-3133436-0.1g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 0.1g |

$1081.0 | 2025-03-19 | |

| Enamine | EN300-3133436-0.5g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 0.5g |

$1180.0 | 2025-03-19 | |

| Enamine | EN300-3133436-1.0g |

(3-amino-2,2-dimethyloxolan-3-yl)methanol |

1861496-64-1 | 95.0% | 1.0g |

$1229.0 | 2025-03-19 |

(3-Amino-2,2-dimethyloxolan-3-yl)methanol 関連文献

-

1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1861496-64-1 ((3-Amino-2,2-dimethyloxolan-3-yl)methanol) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量